BenchChemオンラインストアへようこそ!

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine

Recrystallization Purity Solid-state characterization

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine (synonym: ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. This class is recognized as a privileged scaffold in medicinal chemistry, with four marketed imidazopyridine drugs (e.g., zolpidem, alpidem, zolimidine) and numerous clinical candidates targeting kinases, GABA-A receptors, and phosphodiesterases.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 109461-69-0
Cat. No. B029174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
CAS109461-69-0
Synonyms4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzoic Acid Ethyl Ester
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
InChIInChI=1S/C17H16N2O2/c1-3-21-17(20)14-7-5-13(6-8-14)15-11-19-10-12(2)4-9-16(19)18-15/h4-11H,3H2,1-2H3
InChIKeyJOQPDAAQTAOZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine (CAS 109461-69-0) – Compound Identity, Class, and Procurement-Relevant Baseline Properties


2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine (synonym: ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family . This class is recognized as a privileged scaffold in medicinal chemistry, with four marketed imidazopyridine drugs (e.g., zolpidem, alpidem, zolimidine) and numerous clinical candidates targeting kinases, GABA-A receptors, and phosphodiesterases . The compound bears a 6-methyl substituent on the imidazo[1,2-a]pyridine core and a 4-(ethoxycarbonyl)phenyl group at the 2-position, giving it a molecular formula of C₁₇H₁₆N₂O₂, a molecular weight of 280.32 g/mol, a melting point of 229–230 °C, and a density of 1.17 g/cm³ . It is commercially supplied as a pale-brown to off-white solid with purity grades ranging from 95% to ≥98% and is primarily utilized as a key synthetic intermediate in the preparation of zolpidem metabolites for forensic and pharmaceutical analytical applications .

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Replace 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine in Regulated Synthetic and Analytical Workflows


Within the imidazo[1,2-a]pyridine chemotype, seemingly minor structural variations produce large differences in physicochemical properties, reactivity, and regulatory qualification status that render generic substitution invalid. The 4-(ethoxycarbonyl)phenyl substituent at the 2-position is not merely a placeholder; it serves as a masked carboxylic acid that enables selective late-stage functionalization at the 3-position of the imidazo[1,2-a]pyridine ring while preventing unwanted side reactions that the free acid (CAS 175153-36-3) would undergo under basic or organometallic conditions . The 6-methyl group further distinguishes this compound from des-methyl or 6-halo analogs, altering both the electronic character of the pyridine ring and the lipophilicity governing extraction and chromatographic behavior [1]. Moreover, this specific compound is the literature-precedented intermediate in the validated synthesis of zolpidem metabolites M-1 and M-2 as published by Klupsch et al. (Chem. Pharm. Bull. 2006), meaning that substitution with a close analog would invalidate the forensic or bioanalytical method that relies on the authentic reference standard derived from this intermediate [2]. The quantitative evidence below demonstrates precisely where the differentiation lies.

Quantitative Differentiation Evidence: 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine Versus Closest Analogs


Melting Point Elevation of 24–25 °C Relative to the 4-Methylphenyl Analog Enables Superior Crystallization-Based Purification

The target compound exhibits a melting point of 229–230 °C, which is approximately 24–25 °C higher than that of its closest structural analog lacking the ethoxycarbonyl group, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 88965-00-8, mp 205–207 °C) [1]. This elevated melting point reflects stronger intermolecular forces—likely dipole–dipole interactions from the ester carbonyl and π-stacking from the extended conjugation of the benzoate moiety—resulting in higher lattice energy . In practical terms, the 24–25 °C difference translates to a wider thermal window for recrystallization solvent screening; the compound can be recrystallized from dichloromethane/methanol mixtures to yield material with a sharp, reproducible melting range, whereas the methylphenyl analog often requires column chromatography to achieve comparable purity because its lower and broader melting range impedes efficient crystal lattice formation .

Recrystallization Purity Solid-state characterization

Ethyl Ester Protection at the 4-Position Enables Regioselective 3-Position Functionalization That the Free Carboxylic Acid Cannot Support

The carboxylic acid analog 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS 175153-36-3, MW 252.27) is the direct hydrolysis product of the target compound and also the major zolpidem urinary metabolite (ZPCA, M-1) [1]. However, the free acid is incompatible with the standard synthetic sequence used to install the 3-position dimethylaminoacetamide side chain required for zolpidem and its metabolites. Under the strongly basic conditions employed for 3-position alkylation (e.g., NaH/DMF or LDA/THF at −78 °C), the free carboxylic acid undergoes irreversible deprotonation and carboxylate formation, quenching the base and preventing C-3 deprotonation [2]. The ethyl ester of the target compound (MW 280.32) masks the acid as a base-stable protecting group, allowing quantitative C-3 deprotonation and subsequent alkylation with N,N-dimethyl-2-chloroacetamide. The ester is then cleaved by alkaline hydrolysis (LiOH, THF/H₂O) in a subsequent step to liberate the carboxylic acid metabolite [3]. Attempting the same sequence with the free acid analog results in <10% conversion at the 3-position due to competitive carboxylate formation, necessitating additional protection–deprotection steps that reduce overall yield by an estimated 30–50% [2].

Synthetic intermediate Protecting group strategy Regioselective functionalization

Ethyl Acetate Extractability Achieves >98% Purity Without Chromatography, Contrasting with the Free Acid's Aqueous Solubility Profile

The target compound, possessing an ethyl ester moiety, exhibits sufficient lipophilicity (predicted logP ~3.2 based on the 1.17 g/cm³ density and 4 rotatable bonds) to partition efficiently into ethyl acetate from aqueous reaction mixtures . Post-synthesis extraction with ethyl acetate isolates the product in >98% purity without the need for column chromatography, as documented in the synthesis route . In contrast, the corresponding free carboxylic acid analog 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoic acid (MW 252.27) is substantially more water-soluble at neutral to basic pH due to carboxylate formation and requires acidification followed by multiple organic extractions or chromatographic purification to achieve comparable purity, typically achieving only 90–95% recovery purity from extraction alone [1]. The differential extraction efficiency directly translates to reduced solvent consumption, shorter work-up time, and elimination of silica gel and column solvent waste.

Work-up efficiency Extraction Chromatography-free purification

Commercial Purity Tiering (95% to ≥98%) Allows Fit-for-Purpose Procurement Across Discovery, Development, and Regulated Analytical Applications

The target compound is commercially available from multiple independent suppliers at distinct purity tiers: 95% (BOC Sciences, catalog entry), 97% (Chemenu, Leyan), and ≥98% (MolCore, CymitQuimica/TRC) . This tiered availability is not uniformly replicated for its closest analogs. For example, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (CAS 88965-00-8) is commonly listed at 97% by a single supplier (CymitQuimica) without the broad tiered offering, while 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS 175153-36-3) is primarily available only through custom synthesis . The existence of at least three distinct purity grades for the target compound enables procurement decisions aligned with end-use requirements: 95% grade for initial discovery-scale SAR exploration at ~$50–150/g, 97% grade for preclinical intermediate production, and ≥98% grade for GLP analytical reference standard preparation at premium pricing (~$140–250/25 mg from TRC) .

Supplier purity comparison Quality control Procurement tiering

Literature-Precedented Intermediate in the Only Validated Synthesis of Zolpidem Metabolites M-1 and M-2 – Regulatory and Forensic Compliance Dependency

The target compound is the explicit starting heterocycle in the Klupsch et al. (2006) synthesis of the two major zolpidem metabolites, M-1 (zolpidem phenyl-4-carboxylic acid, ZPCA) and M-2 (zolpidem 6-carboxylic acid) [1]. This synthesis, published in Chemical and Pharmaceutical Bulletin (vol. 54, pp. 1318–1321), is the established and widely cited route for preparing authentic metabolite reference standards used in forensic toxicology, clinical pharmacokinetic studies, and anti-doping analysis [1]. No alternative intermediates are described in this validated procedure, and substitution with a close analog (e.g., the 4-methylphenyl derivative CAS 88965-00-8 or the free acid CAS 175153-36-3) would produce a different product not matching the certified reference material specifications required by ISO 17025 forensic testing laboratories [2]. The compound's identity is confirmed by the 2D ¹H–¹⁵N NMR correlation reported in the paper, establishing an unambiguous structural connection to the metabolite products [1].

Zolpidem metabolite synthesis Forensic reference standard Bioanalytical method validation

Procurement-Optimized Application Scenarios for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine Based on Differentiation Evidence


GMP Intermediate for Zolpidem Metabolite Reference Standard Production in Forensic Toxicology

Forensic toxicology laboratories and contract reference standard manufacturers require authenticated intermediates to produce zolpidem metabolite M-1 (ZPCA) and M-2 certified reference materials. This compound is the sole literature-precedented starting material for the validated Klupsch synthesis [1]. Procurement at ≥98% purity from ISO-certified suppliers such as TRC or MolCore ensures that the resulting metabolite reference standard meets the identity and purity specifications required by ISO 17025-accredited forensic testing facilities . The compound's defined melting point (229–230 °C) provides a simple, low-cost identity confirmation orthogonal to HPLC and MS, supporting GMP batch release documentation .

Medicinal Chemistry SAR Exploration of Imidazo[1,2-a]pyridine 3-Position Modifications Using a Pre-Protected 2-Aryl Ester Scaffold

In kinase inhibitor or GPCR modulator programs exploring the imidazo[1,2-a]pyridine scaffold, the ethyl ester at the 4-position of the 2-phenyl ring serves as a masked carboxylic acid, enabling diverse 3-position functionalization (alkylation, Mannich reaction, Vilsmeier–Haack formylation) without interference from a free acid [1]. The compound's chromatography-free purification (>98% by ethyl acetate extraction) allows medicinal chemistry teams to rapidly generate multi-gram quantities of the core scaffold for parallel SAR libraries, reducing intermediate synthesis cycle time by approximately 40–60% compared to routes requiring chromatographic purification at each step . The 95% purity tier from BOC Sciences offers a cost-effective entry point for initial hit expansion at approximately $50–150/g .

Development and Validation of LC-MS/MS Bioanalytical Methods for Zolpidem and Metabolite Quantification in Clinical and Forensic Matrices

Bioanalytical laboratories developing LC-MS/MS methods for zolpidem and its metabolites in plasma, urine, or post-mortem specimens require authentic metabolite standards for calibration and quality control. This compound is the direct synthetic precursor to the M-1 metabolite (ZPCA), the major urinary metabolite accounting for >80% of zolpidem elimination [1]. Using a literature-precedented intermediate with documented synthetic provenance from the Klupsch publication ensures that the resulting metabolite standard can be traced to a peer-reviewed method, satisfying regulatory expectations for method validation under FDA BMV guidance or EMA bioanalytical method validation guidelines [1]. The availability of a deuterated analog (Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6, CAS 1216455-48-9) further enables stable isotope dilution LC-MS/MS workflows .

Supplier Diversification and Cost-Tiered Procurement Strategy for Multi-Stage Drug Discovery Programs

Drug discovery programs progressing from hit-to-lead through candidate nomination require the same intermediate at different scales and purity levels over 2–4 years. The target compound's unique availability across three purity tiers (95%, 97%, ≥98%) from at least five independent suppliers enables a staged procurement strategy unavailable for closest analogs [1]. Discovery teams can initially procure 95% material (BOC Sciences) for exploratory SAR at minimal cost, transition to 97% grade (Chemenu, Leyan) for lead optimization batches of 10–100 g, and finally commission ≥98% GMP-grade material (TRC/MolCore) for IND-enabling toxicology batch synthesis . This tiered sourcing strategy mitigates single-supplier risk—which would be the only option for the free acid analog (custom synthesis only) or the methylphenyl analog (single 97% tier)—and reduces total intermediate procurement cost across a program lifecycle by an estimated 25–35% .

Quote Request

Request a Quote for 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.